![molecular formula C9H14O3S B13177993 Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate CAS No. 63023-78-9](/img/structure/B13177993.png)
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O3S and a molecular weight of 202.27 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and sulfur atoms within the ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and an organic solvent to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of both oxygen and sulfur atoms in the spiro structure allows for unique interactions with biological targets, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Similar spiro structure but contains a nitrogen atom instead of sulfur.
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate: Similar structure but lacks the sulfur atom.
Uniqueness
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is unique due to the presence of both oxygen and sulfur atoms in its spiro structure. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which incorporates both oxygen and sulfur atoms. This article explores its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive understanding of its potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
This compound has the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C₉H₁₄O₃S |
Molecular Weight | 188.24 g/mol |
Structure | Spirocyclic with oxygen and sulfur |
The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The compound’s oxo and ester groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of these proteins, leading to various biological effects.
Interaction with Enzymes
Research indicates that this compound can act as an inhibitor for certain enzymes by binding to their active sites. This property is crucial for pharmacological applications, particularly in drug design where enzyme modulation is desired. For instance, studies have shown that the compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against metabolic disorders .
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
One study evaluated the antimicrobial effects of the compound against various bacterial strains. The results indicated that this compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 10 |
Bacillus subtilis | 12 |
These findings highlight the compound's potential utility in developing new antimicrobial agents .
Anti-inflammatory Activity
In another study, the anti-inflammatory properties were assessed using a murine model of inflammation. The results demonstrated that treatment with this compound led to a significant reduction in inflammatory markers compared to control groups.
Inflammatory Marker | Control Group | Treated Group |
---|---|---|
TNF-alpha (pg/mL) | 300 | 150 |
IL-6 (pg/mL) | 250 | 100 |
This reduction suggests that the compound may exert protective effects against inflammation-related diseases .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Reaction of Ethyl 2-Oxoacetate with 1,3-Propanedithiol : This step occurs in the presence of a base.
- Oxidation : The product can be oxidized using agents like hydrogen peroxide to enhance its reactivity.
These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry .
Applications in Research
This compound has several applications across different fields:
- Chemistry : Used as a building block for synthesizing complex molecules.
- Biology : Investigated for its potential as a biochemical probe due to its unique structure.
- Medicine : Explored for therapeutic properties, including anti-inflammatory and antimicrobial activities.
Properties
CAS No. |
63023-78-9 |
---|---|
Molecular Formula |
C9H14O3S |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-2-11-8(10)7-9(12-7)3-5-13-6-4-9/h7H,2-6H2,1H3 |
InChI Key |
JZAPFHQDFMOGTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCSCC2 |
Origin of Product |
United States |
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